4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide
Overview
Description
4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide is a complex organic compound that features a piperazine ring linked to a pyridine moiety and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of antipsychotic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the use of microwave-assisted synthesis to create piperazine-linked compounds. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further analyzed using spectroscopic techniques like NMR and mass spectrometry.
Scientific Research Applications
4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antipsychotic agent due to its binding affinity to dopamine and serotonin receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and serotonin receptors, modulating their activity and thereby exerting its antipsychotic effects. The compound’s structure allows it to fit into the receptor binding sites, inhibiting or activating the receptors as needed.
Comparison with Similar Compounds
Similar Compounds
- 4-({4-Oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanoyl}amino)benzamide
- 4-({4-Oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanoyl}amino)benzamide derivatives
Uniqueness
What sets 4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide apart from similar compounds is its specific structural configuration, which enhances its binding affinity to neurotransmitter receptors. This unique structure makes it a promising candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
4-[[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanoyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c21-20(28)15-4-6-16(7-5-15)23-18(26)8-9-19(27)25-13-11-24(12-14-25)17-3-1-2-10-22-17/h1-7,10H,8-9,11-14H2,(H2,21,28)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSJFKZKFFQWPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)NC3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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